molecular formula C8H6BrN3O2 B15094376 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B15094376
M. Wt: 256.06 g/mol
InChI Key: FQFCHSFOGIFREF-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position of the triazolopyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for further derivatization and enhances the compound’s potential biological activities.

Biological Activity

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C8H8BrN3O2
  • Molecular Weight : 242.03 g/mol
  • CAS Number : 2361496-76-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of triazoles exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro tests have indicated activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .

Anti-inflammatory Effects

Inflammation-related diseases are a significant health burden worldwide. Compounds similar to 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential in treating inflammatory disorders .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine in human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The compound was found to induce apoptosis significantly at concentrations above 10 µM .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings, indicating a strong potential for development into new antimicrobial agents .

Research Findings Summary

Biological ActivityObservationsReferences
AnticancerInduced apoptosis in cancer cell lines; dose-dependent effect ,
AntimicrobialEffective against various bacterial strains; lower MIC than standard antibiotics ,
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines ,

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14)

InChI Key

FQFCHSFOGIFREF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NN=C2C(=O)O)Br

Origin of Product

United States

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